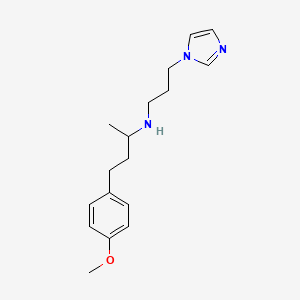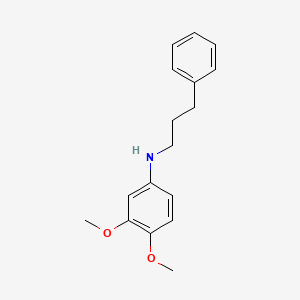![molecular formula C14H24N2O B3852788 3-[[2-(Diethylamino)ethyl-methylamino]methyl]phenol](/img/structure/B3852788.png)
3-[[2-(Diethylamino)ethyl-methylamino]methyl]phenol
Overview
Description
3-[[2-(Diethylamino)ethyl-methylamino]methyl]phenol is a chemical compound with the molecular formula C13H22N2O It is known for its unique structure, which includes a phenol group and a diethylaminoethyl-methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(Diethylamino)ethyl-methylamino]methyl]phenol typically involves the reaction of 3-hydroxybenzaldehyde with diethylamine and formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(Diethylamino)ethyl-methylamino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
3-[[2-(Diethylamino)ethyl-methylamino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[[2-(Diethylamino)ethyl-methylamino]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the diethylaminoethyl-methylamino substituent can interact with various receptors and enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tris(2-dimethylaminoethyl)amine: A similar compound with a different amine substituent.
N,N-Diethyl-m-toluidine: Another compound with a diethylamino group attached to a phenol ring.
Uniqueness
3-[[2-(Diethylamino)ethyl-methylamino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[2-(diethylamino)ethyl-methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-4-16(5-2)10-9-15(3)12-13-7-6-8-14(17)11-13/h6-8,11,17H,4-5,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTUQGAISVRLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidine-1-carboxylate;oxalic acid](/img/structure/B3852705.png)

![N-{4-[(3,5-dimethyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3852712.png)
![(3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B3852717.png)
![2-[2-Hydroxyethyl-(4-methylcyclohexyl)amino]ethanol](/img/structure/B3852726.png)


![2-{2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3852764.png)
![1-(2-phenylethyl)-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B3852769.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline](/img/structure/B3852777.png)

![methyl 5-[({[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]acetyl}amino)methyl]-2-furoate](/img/structure/B3852787.png)
![2,4-dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline](/img/structure/B3852796.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-methylpiperidin-4-amine](/img/structure/B3852800.png)
